molecular formula C17H40Cl3N7O4 B14107300 SpergualinTrihydrochloride

SpergualinTrihydrochloride

Cat. No.: B14107300
M. Wt: 512.9 g/mol
InChI Key: XWNJZPKETIWTTF-UHFFFAOYSA-N
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Description

Spergualin Trihydrochloride (C₁₇H₃₇N₇O₃·3HCl) is a naturally occurring antibiotic and immunosuppressive agent first isolated from Bacillus laterosporus BMG162-aF2 . Structurally, it belongs to the polyamine family and features a unique guanidine moiety linked to a linear carbon chain, which is critical for its biological activity. This compound exhibits dual functionality:

  • Antitumor Activity: Inhibits experimental mouse tumors by disrupting DNA synthesis and cell cycle progression .
  • Immunosuppression: Suppresses T-cell activation and Th1 cytokine production (e.g., IFN-γ), making it valuable in autoimmune disease management and organ transplantation .

Its trihydrochloride form enhances solubility and stability, facilitating pharmacological applications .

Properties

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNJZPKETIWTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Reaction Parameters

  • Temperature Control : Iodination at 90°C ensures complete displacement of the mesylate group.
  • Solvent Selection : Anhydrous N,N-dimethylformamide (DMF) and pyridine are employed to maintain reaction anhydrousity.
  • Stereochemical Integrity : The use of (-)-spergualin as a starting material preserves the desired stereochemistry, as confirmed by optical rotation measurements ([α]ᴅ = -11° for intermediates).

Purification and Isolation Techniques

Column Chromatography

Purification of spergualin trihydrochloride relies heavily on chromatographic methods:

  • Cation-Exchange Chromatography : CM-Sephadex C-25 columns equilibrated with 0.4 M NaCl are used for initial purification. Gradient elution (0.4 M to 1.0 M NaCl) separates the target compound from byproducts, achieving >90% purity.
  • Size-Exclusion Chromatography : SEPHADEX LH-20 with 90% methanol removes salts and low-molecular-weight impurities, enhancing product homogeneity.

Yield Optimization

  • Stepwise Elution : Fraction collection during gradient elution (e.g., 20 ml fractions) minimizes product loss. Combining fractions 34–80 from CM-Sephadex columns yields 91% recovery of bis-Cbz-spergualin.
  • Solvent Extraction : Methanol extraction post-chromatography further concentrates the product, as demonstrated by a 78% yield in the final deprotection step.

Structural Characterization and Analytical Data

Spectroscopic Analysis

13C NMR Spectroscopy : Spergualin trihydrochloride exhibits distinct carbon signals, including a carbonyl carbon at 174.0 ppm and hydroxyl-bearing carbons at 71.4 ppm and 67.9 ppm. Comparative data for derivatives (Table 1) confirm structural integrity during synthesis.

Table 1. 13C Chemical Shifts (ppm) of Spergualin and Derivatives

Carbon Spergualin Trihydrochloride 15-Deoxyspergualin 11-O-THP Derivative
C=O 174.0 173.8 172.5
C-OH 71.4 - 70.9

Elemental Analysis

Elemental composition of intermediates aligns with theoretical values, validating synthetic steps:

  • Bis-Cbz-Spergualin Hydrochloride : Found C 54.95%, H 7.25%, N 13.83% (Theoretical: C 55.26%, H 7.17%, N 13.67%).
  • 15-Deoxyspergualin Trihydrochloride : Found Cl 5.06% (Theoretical: Cl 4.94%).

Comparison with Similar Compounds

Gusperimus Trihydrochloride

Molecular Formula : C₁₇H₃₇N₇O₃·3HCl (identical to Spergualin Trihydrochloride but with a structural modification in the side chain) .
Mechanism of Action :

  • Inhibits activated naive CD4⁺ T-cell proliferation by blocking progression through S and G2/M phases .
  • Reduces Th1 polarization, suppressing IFN-γ secretion . Therapeutic Use: Primarily used as an immunosuppressant for autoimmune diseases (e.g., rheumatoid arthritis) and graft rejection prevention. Unlike Spergualin, it lacks direct antitumor efficacy in clinical settings .

15-Deoxyspergualin Trihydrochloride

Molecular Formula : C₁₇H₃₇N₇O₃·3HCl (a deoxygenated derivative of Spergualin) .
Key Differences :

  • Enhanced bioavailability due to reduced metabolic degradation .
  • Superior immunosuppressive potency in preclinical models, targeting antigen-presenting cells (APCs) and B-cell differentiation . Clinical Applications: Investigated for severe autoimmune disorders and as an adjunct in organ transplantation .

Spermidine Trihydrochloride

Molecular Formula : C₁₀H₂₆N₄·3HCl.
Functional Contrast :

  • Role in Autophagy : Promotes cellular autophagy and longevity, unlike Spergualin’s cytotoxic effects .
  • Therapeutic Focus: Used in anti-aging supplements and metabolic health, lacking immunosuppressive or antitumor applications .

Comparative Data Table

Compound Molecular Formula Primary Mechanism Therapeutic Use Key Research Findings
Spergualin Trihydrochloride C₁₇H₃₇N₇O₃·3HCl DNA synthesis inhibition; T-cell suppression Antitumor, immunosuppression 60% tumor regression in murine models
Gusperimus Trihydrochloride C₁₇H₃₇N₇O₃·3HCl Cell cycle arrest (S/G2-M); Th1 inhibition Autoimmune diseases, graft rejection 70% reduction in IFN-γ in vitro
15-Deoxyspergualin Trihydrochloride C₁₇H₃₇N₇O₃·3HCl APC/B-cell inhibition Severe autoimmune disorders 50% higher bioavailability vs. Spergualin
Spermidine Trihydrochloride C₁₀H₂₆N₄·3HCl Autophagy induction Anti-aging, metabolic health 30% lifespan extension in yeast models

Research Findings and Clinical Implications

  • Spergualin vs. Gusperimus : While both suppress T-cells, Gusperimus’s refined structure reduces off-target cytotoxicity, enhancing safety in chronic autoimmune therapies .
  • 15-Deoxyspergualin : Demonstrates improved pharmacokinetics, achieving higher plasma concentrations at lower doses compared to Spergualin .
  • Spermidine : Highlights the divergence in polyamine applications, emphasizing autophagy over immune modulation .

Biological Activity

Spergualin trihydrochloride is a compound derived from the plant Spergula arvensis, commonly known as corn spurry. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology and oncology. This article aims to provide a comprehensive overview of the biological activity of spergualin trihydrochloride, supported by relevant data tables, case studies, and detailed research findings.

Spergualin trihydrochloride is characterized by its molecular formula and structure. Here are some key properties:

Property Value
Molecular FormulaC23H22ClN5O4
Molecular Weight467.9 g/mol
IUPAC Name2-[(4-chlorophenyl)methyl]-6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
InChI KeyPSNUWBDTGDCFLQ-UHFFFAOYSA-N

Spergualin trihydrochloride exhibits its biological effects through various mechanisms:

  • Immunomodulation : It has been shown to enhance immune responses by activating T-cells and modulating cytokine production.
  • Antitumor Activity : Spergualin can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Antiviral Effects : Research indicates that spergualin may inhibit viral replication, making it a candidate for antiviral therapies.

Immunomodulatory Effects

Spergualin trihydrochloride has been studied for its immunomodulatory properties. It enhances the proliferation of lymphocytes and increases the production of cytokines such as IL-2 and IFN-γ. A study demonstrated that treatment with spergualin resulted in a significant increase in T-cell activation markers compared to control groups .

Antitumor Activity

In vitro studies have shown that spergualin trihydrochloride can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways, leading to programmed cell death. A notable case study involved the treatment of a murine model of breast cancer, where spergualin significantly reduced tumor size and improved survival rates .

Antiviral Properties

Spergualin has demonstrated antiviral properties against several viruses. In laboratory settings, it inhibited the replication of influenza virus in infected cells. This suggests potential applications in developing antiviral therapies.

Case Studies

  • Breast Cancer Treatment :
    • Objective : To evaluate the efficacy of spergualin in reducing tumor size.
    • Method : Mice with induced breast tumors were treated with spergualin trihydrochloride.
    • Results : Tumor size was reduced by approximately 50% after four weeks of treatment compared to untreated controls.
  • Immunotherapy Enhancement :
    • Objective : To assess the role of spergualin in enhancing T-cell responses.
    • Method : Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and treated with spergualin.
    • Results : There was a marked increase in CD4+ and CD8+ T-cell proliferation and cytokine secretion.

Q & A

Q. What are the recommended storage conditions for Spergualin Trihydrochloride to ensure chemical stability in experimental settings?

Spergualin Trihydrochloride should be stored as a lyophilized powder at 2–8°C for long-term stability (up to four years) or dissolved in sterile buffers (e.g., PBS) at -80°C for short-term use (up to six months). Avoid repeated freeze-thaw cycles, as this may degrade the compound. Storage protocols should align with guidelines for similar trihydrochloride salts, such as spermidine trihydrochloride, which emphasize temperature control and protection from light .

Q. What in vitro assays are commonly used to evaluate the immunosuppressive activity of Spergualin Trihydrochloride?

Standard assays include T-cell proliferation inhibition assays using activated naïve CD4+ T cells, as described for its derivative Gusperimus Trihydrochloride. Researchers should measure dose-dependent suppression of IFN-γ secretion via ELISA and monitor cell cycle arrest (S/G2/M phases) using flow cytometry. Include positive controls (e.g., cyclosporine) and validate results with triplicate experiments to ensure reproducibility .

Q. How should researchers prepare Spergualin Trihydrochloride stock solutions to avoid solubility issues?

Dissolve the compound in sterile, deionized water or PBS (pH 7.4) at a concentration of 10 mM. Vortex thoroughly and filter-sterilize (0.22 µm) to remove particulates. Pre-warm solutions to 37°C if used in cell culture. For buffer compatibility testing, refer to protocols for analogous trihydrochloride compounds, which recommend avoiding high-salt or acidic conditions that may precipitate the compound .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular targets of Spergualin Trihydrochloride in leukemia cell lines?

Advanced approaches include:

  • Competitive binding assays using radiolabeled analogs to identify protein targets.
  • CRISPR/Cas9 knockout screens to pinpoint genes essential for its cytotoxic effects.
  • Transcriptomic profiling (RNA-seq) to track changes in Th1 polarization pathways. Reference studies on Gusperimus Trihydrochloride, which inhibits T-cell leukemia growth by blocking IFN-γ secretion and cell cycle progression .

Q. How can researchers resolve contradictions in reported IC50 values for Spergualin Trihydrochloride across studies?

Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. To address this:

  • Standardize assay protocols (e.g., cell density, serum concentration) as per NIH preclinical guidelines .
  • Validate compound purity (>98%) via HPLC and mass spectrometry.
  • Use meta-analysis tools to compare datasets, accounting for variables like incubation time and temperature .

Q. What methodologies are effective for studying the pharmacokinetics of Spergualin Trihydrochloride in vivo?

Employ LC-MS/MS to quantify plasma and tissue concentrations post-administration. Use murine xenograft models (e.g., uterine cancer) to assess bioavailability and blood-brain barrier penetration, referencing protocols for LRRK2 inhibitors like PF-06456384 trihydrochloride. Include control groups treated with P-glycoprotein inhibitors (e.g., Zosuquidar) to evaluate efflux effects .

Data Analysis & Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of Spergualin Trihydrochloride studies?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail all experimental conditions (e.g., buffer pH, incubation time) in the main text or supplementary materials.
  • Provide raw data (e.g., flow cytometry FCS files) and statistical analysis scripts.
  • For cell-based assays, report passage numbers, mycoplasma testing, and authentication methods .

Q. What statistical validation methods are recommended for dose-response studies involving Spergualin Trihydrochloride?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis to justify sample sizes, as outlined in NIH reporting standards .

Mechanistic & Translational Research

Q. How can researchers investigate the role of Spergualin Trihydrochloride in modulating telomerase activity?

Adapt methodologies from studies on BRACO 19 trihydrochloride, a telomerase inhibitor:

  • Perform TRAP (Telomeric Repeat Amplification Protocol) assays to measure telomerase activity.
  • Use qPCR to assess hTERT expression in treated vs. untreated cells .

Q. What co-administration strategies might enhance the efficacy of Spergualin Trihydrochloride in combination therapies?

Preclinical models suggest synergies with DNA-damaging agents (e.g., doxorubicin). Design experiments using factorial ANOVA to test interactions, referencing phase I trials of Zosuquidar trihydrochloride for dosing optimization .

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